molecular formula C10H11ClN4 B11804263 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine

4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11804263
M. Wt: 222.67 g/mol
InChI Key: MLAZOOJXKXKAET-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is a chemical intermediate of interest in medicinal chemistry and drug discovery. Compounds featuring pyrimidine cores fused or linked with pyrazole rings are recognized as important scaffolds with diverse biological activities . These structures are analogous to naturally occurring purine bases, which allows them to often exhibit significant pharmacological potential, including antitumor, antiviral, and antibacterial properties . The presence of a chloro substituent on the pyrimidine ring and a specific 1-ethyl-3-methyl arrangement on the pyrazole ring makes this compound a versatile building block for further synthetic elaboration. The chloro group is a reactive site amenable to nucleophilic aromatic substitution, facilitating the introduction of various amines, alkoxides, and other nucleophiles to create disubstituted pyrimidine libraries . The 1-ethyl group on the pyrazole can influence the compound's pharmacokinetic properties. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are strongly advised to consult relevant safety data sheets and conduct all necessary risk assessments before handling this material.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C10H11ClN4/c1-3-15-5-8(7(2)14-15)9-4-10(11)13-6-12-9/h4-6H,3H2,1-2H3

InChI Key

MLAZOOJXKXKAET-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Reaction Steps and Conditions

  • Substrate Preparation : 4,6-Dichloropyrimidine serves as the starting material.

  • Boronic Acid Synthesis : 1-Ethyl-3-methyl-1H-pyrazole-4-boronic acid is prepared via lithiation followed by borylation.

  • Coupling Reaction :

    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%).

    • Solvent System : Dioxane/water (3:2 v/v).

    • Base : Anhydrous potassium acetate (8 equivalents).

    • Conditions : Nitrogen atmosphere, 60°C, 20 hours.

Yield and Characterization

  • Yield : 83–86% after column purification.

  • 1H NMR Data : Key peaks include δ 8.26 (s, 1H, pyrimidine C5-H), 1.83–1.90 (m, 1H, cyclopropane CH), and 1.08–1.21 (m, 4H, cyclopropane CH2).

Advantages

  • High regioselectivity due to palladium catalysis.

  • Scalable to kilogram quantities without yield degradation.

Sequential Chlorination and Pyrazole Cyclization

This method involves constructing the pyrimidine core followed by introducing the pyrazole moiety. A protocol adapted from Hetero Letters utilizes phosphorus oxychloride (POCl3) for chlorination.

Reaction Steps and Conditions

  • Pyrimidine Synthesis :

    • 6-Methyl-2-thiouracil is treated with POCl3 under reflux (2 hours) to yield 4-chloro-6-methylpyrimidine.

  • Pyrazole Formation :

    • Condensation with acetylacetone in ethanol (3 hours, reflux) forms the pyrazole ring.

    • Alkylation : Ethyl iodide and sodium hydride (NaH) in acetonitrile introduce the ethyl group at the pyrazole N1 position.

Yield and Optimization

  • Chlorination Yield : 94%.

  • Alkylation Yield : 77%.

Key Data

  • IR Analysis : Absence of NH and carbonyl peaks confirms successful chlorination.

  • Mass Spectrometry : m/z 223 [M+1] for pyrazole intermediate.

Challenges

  • POCl3 handling requires stringent safety measures.

  • Multi-step purification increases complexity.

Direct Alkylation of Preformed Pyrazole-Pyrimidine Hybrids

This one-pot strategy focuses on introducing the ethyl group after assembling the pyrimidine-pyrazole backbone.

Reaction Protocol

  • Base-Mediated Alkylation :

    • Substrate : 4-Chloro-6-(3-methyl-1H-pyrazol-4-yl)pyrimidine.

    • Reagents : Iodoethane (1.5 equivalents), NaH (1.2 equivalents).

    • Solvent : Acetonitrile, 50°C, 3 hours.

Yield and Efficiency

  • Yield : 77% after solvent evaporation and silica gel chromatography.

  • Purity : >95% by HPLC.

Limitations

  • Competing N-alkylation at pyrimidine sites may occur.

  • Sodium hydride poses flammability risks.

Comparative Analysis of Preparation Methods

MethodKey StepCatalyst/ReagentYield (%)Scalability
Suzuki CouplingCross-couplingPd(PPh3)483–86High
Chlorination-CyclizationPOCl3 chlorinationPOCl3, NaH77–94Moderate
Direct AlkylationN-EthylationIodoethane, NaH77Low

Mechanistic Insights and Optimization Strategies

Suzuki Coupling

The reaction proceeds via oxidative addition of the chloro-pyrimidine to palladium, transmetallation with the pyrazole boronic acid, and reductive elimination to form the C–C bond. Increasing the dioxane/water ratio to 3:2 enhances solubility of both substrates.

POCl3-Mediated Chlorination

POCl3 acts as both a chlorinating agent and Lewis acid, facilitating the substitution of hydroxyl groups with chlorine. Excess POCl3 (5 equivalents) ensures complete conversion.

Alkylation Dynamics

Sodium hydride deprotonates the pyrazole NH, enabling nucleophilic attack by iodoethane. Polar aprotic solvents like acetonitrile stabilize the transition state .

Chemical Reactions Analysis

4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, leading to beneficial therapeutic effects.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, the pyrazole moiety in 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is believed to enhance the compound's ability to inhibit tumor growth by interacting with specific enzyme targets involved in cancer progression. Studies have shown that similar compounds can act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways .

Antimicrobial Properties

The compound's unique structure allows it to exhibit antimicrobial activity. Research has demonstrated that related pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Agricultural Applications

In agriculture, compounds similar to this compound are explored as herbicides and pesticides due to their ability to disrupt plant growth processes.

Herbicidal Activity

Studies have shown that pyrimidine derivatives can inhibit specific enzymes involved in plant metabolism, leading to effective herbicidal properties. The chlorinated structure is often associated with enhanced efficacy and selectivity against target weeds while minimizing harm to crops .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the creation of various derivatives with potentially improved biological activities.

Synthesis Step Description
Formation of Pyrazole RingThe pyrazole ring is synthesized through condensation reactions involving hydrazine derivatives .
ChlorinationChlorination reactions introduce the chlorine atom at the 4-position of the pyrimidine ring .
FunctionalizationFurther modifications can yield derivatives with enhanced pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives in various applications:

Case Study: Anticancer Properties

A study published in a peer-reviewed journal highlighted the synthesis of a series of pyrazolo-pyrimidine derivatives, including this compound, which showed promising results against different cancer cell lines, demonstrating significant cytotoxicity .

Case Study: Herbicidal Activity

Research conducted on herbicidal efficacy revealed that the application of pyrimidine-based compounds led to a notable reduction in weed biomass in controlled experiments, suggesting their potential use as environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The reactivity and biological activity of 4-chloropyrimidines are heavily influenced by the substituent at the 6-position. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine 1-Ethyl-3-methylpyrazole 237.69* Enzyme inhibition; drug intermediates
4-Chloro-6-(trifluoromethyl)pyrimidine Trifluoromethyl (CF₃) 182.53 High electrophilicity; liquid form
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine Imidazole 180.62* Polar interactions; kinase inhibitors
4-Chloro-6-(N,N-dipropylamino)pyrimidine N,N-Dipropylamino 213.72* Enhanced nucleophilic substitution

*Calculated based on molecular formulas.

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Compounds like 4-chloro-6-(trifluoromethyl)pyrimidine exhibit increased electrophilicity at the 4-chloro position, facilitating nucleophilic substitutions. This property is critical in synthesizing analogs for agrochemicals or pharmaceuticals .
  • Heterocyclic Substituents (e.g., Pyrazole, Imidazole) : The pyrazole group in the target compound provides steric bulk and hydrogen-bonding sites, improving target specificity in enzyme inhibition. Imidazole analogs, while more polar, may exhibit altered pharmacokinetic profiles due to increased solubility .

Fused-Ring Derivatives

Fusing aromatic rings to the pyrimidine core alters conjugation and binding properties:

Table 2: Fused-Ring Pyrimidine Derivatives
Compound Name Core Structure Molecular Weight (g/mol) Notable Features References
4-Chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 220.63 Sulfur-containing; improved metabolic stability
Thieno[2,3-d]pyrimidine (4-chloro-6-[(2-fluorophenyl)methyl]-) Thieno[2,3-d]pyrimidine 278.73 Fluorine-enhanced lipophilicity

Key Observations :

  • Thieno-Pyrimidine Hybrids: The sulfur atom in thieno-fused derivatives increases lipophilicity and metabolic stability, making them suitable for CNS-targeting drugs .
  • Fluorine Substitution : Fluorinated analogs (e.g., 2-fluorophenylmethyl) enhance membrane permeability and resistance to oxidative degradation .

Complex Heterocyclic Hybrids

Table 3: Hybrid Heterocyclic Compounds
Compound Name Hybrid Structure Molecular Weight (g/mol) Applications References
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine carboxamide 374.44 Anticancer leads; kinase inhibition
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 434.93* CNS modulation; receptor antagonists

Key Observations :

  • Pyrazolo-Pyridine/Pyrimidine Hybrids : These structures often exhibit dual inhibitory effects on enzymes and receptors, with the carboxamide group enabling additional hydrogen-bonding interactions .
  • Piperazinyl Derivatives : The incorporation of piperazine (e.g., ) enhances solubility and bioavailability, critical for oral drug formulations .

Biological Activity

4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly its potential as an anticancer agent, anti-inflammatory properties, and mechanisms of action.

Basic Information

PropertyDetails
Molecular Formula C10H12ClN5
Molecular Weight 229.69 g/mol
IUPAC Name This compound
InChI Key ZVZCWNKXWQKQKV-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit promising anticancer properties. A notable investigation evaluated various pyrazole derivatives for their cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .

Case Study: Cytotoxicity Evaluation

In vitro studies revealed that certain pyrazole derivatives displayed significant cytotoxicity with half-maximal inhibitory concentrations (IC50) in the micromolar range. For instance, compounds similar to this compound were found to inhibit cell proliferation effectively:

CompoundCell LineIC50 (μM)
4-Chloro derivativeA5490.30
4-Chloro derivativeMCF70.50
4-Chloro derivativeHT290.25

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in cancer progression.

The mechanism of action for this compound involves the inhibition of specific kinases and enzymes that are crucial for tumor growth and survival. Studies indicate that it may inhibit Aurora A kinase and Janus kinases (JAKs), which play vital roles in cell cycle regulation and inflammatory responses .

Inhibition Profiles

The following table summarizes the inhibition profiles of selected pyrazole derivatives:

Target EnzymeInhibition TypeReference
Aurora A kinaseCompetitive
JAK1/JAK2Non-competitive
VEGFR-2Competitive

Anti-inflammatory Properties

In addition to its anticancer activity, 4-chloro derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This dual action further enhances the therapeutic potential of the compound in treating various inflammatory diseases.

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